3-Hydroxycyclopent-1-enecarboxylic acid, commonly referred to as Hocpca, is a cyclic compound with the molecular formula and a molecular weight of 128.13 g/mol. It features a cyclopentene ring structure with a hydroxyl group and a carboxylic acid functional group, contributing to its unique chemical properties. Hocpca is structurally related to gamma-hydroxybutyric acid, which is known for its neuroactive properties .
These reactions highlight Hocpca's versatility as a building block in organic synthesis and medicinal chemistry.
Hocpca exhibits significant biological activity, particularly in neuroprotection and cognitive enhancement. Studies have demonstrated that Hocpca improves sensorimotor function in animal models following experimental strokes, indicating its potential therapeutic applications in neurodegenerative diseases . Additionally, it selectively targets high-affinity binding sites for gamma-hydroxybutyric acid, suggesting its role as a radioligand in pharmacological research .
Several methods for synthesizing Hocpca have been reported:
These methods underscore the compound's accessibility for research and potential therapeutic development.
Hocpca has several notable applications:
Interaction studies indicate that Hocpca interacts selectively with specific receptors associated with gamma-hydroxybutyric acid. These interactions have been quantified using autoradiographic techniques, demonstrating its high affinity for GHB receptors compared to other ligands . Such studies are crucial for elucidating the mechanisms underlying its biological effects and potential therapeutic benefits.
Hocpca shares structural similarities with several other compounds, particularly those related to gamma-hydroxybutyric acid. Here are some similar compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Gamma-Hydroxybutyric Acid | Linear | Known recreational drug; broader physiological effects. |
| 3-Hydroxycyclopent-1-ene-1-carboxylic Acid | Cyclic | Directly related to Hocpca; used in similar applications. |
| 4-Hydroxybutyric Acid | Linear | Has different receptor interactions; less cyclic stability. |
| 5-Hydroxyindoleacetic Acid | Acyclic | Involved in serotonin metabolism; distinct biological roles. |
Hocpca's uniqueness lies in its cyclic structure and specific receptor selectivity, which may provide advantages over linear analogs in terms of stability and targeted action.
3-Hydroxycyclopent-1-enecarboxylic acid exhibits highly selective pharmacological activity through specific molecular interactions with the calcium/calmodulin-dependent protein kinase II alpha subunit [1] [2]. The compound represents a conformationally restricted cyclic analogue of gamma-hydroxybutyric acid, designed to achieve enhanced selectivity and binding affinity for its primary target [1] [3].
The primary mechanism of action for 3-hydroxycyclopent-1-enecarboxylic acid involves high-affinity binding to the hub domain of calcium/calmodulin-dependent protein kinase II alpha, with a dissociation constant of 0.13 micromolar [3]. This binding occurs within a deep cavity of the hub domain, distinct from classical calcium/calmodulin-dependent protein kinase II inhibitors that target the active site [1] [2].
The compound demonstrates exceptional selectivity for the alpha subtype of calcium/calmodulin-dependent protein kinase II, as evidenced by the complete absence of binding to brain tissue from calcium/calmodulin-dependent protein kinase II alpha knockout mice [1] [2]. This selectivity is mediated through specific molecular interactions with key residues within the hub domain cavity, including histidine 395, arginine 433, arginine 453, and arginine 469 [4] [5].
A critical determinant of the compound's selectivity is the interaction with tryptophan 403, which is unique to the alpha subtype and replaced by leucine in all other calcium/calmodulin-dependent protein kinase II isozymes [4]. This residue is located within a flexible loop at the edge of the binding pocket and undergoes conformational changes upon ligand binding [4] [6].
The binding mechanism involves substantial stabilization of the oligomeric state of the hub domain, as demonstrated by thermal shift assays showing a temperature increase of 11.5 ± 0.6 degrees Celsius upon compound binding [6]. This stabilization does not directly affect substrate phosphorylation or threonine 286 autophosphorylation but instead alters holoenzyme functionality through changes in calcium/calmodulin-dependent protein kinase II oligomerization [1] [2].
Structural studies have revealed that the compound occupies a highly solvated hub domain cavity, which correlates with its hydrophilic nature and preference for this specific binding environment [1] [2]. The binding pocket accommodates the cyclic structure of the compound through specific geometric constraints that are not present in other calcium/calmodulin-dependent protein kinase II subtypes [4] [5].
3-Hydroxycyclopent-1-enecarboxylic acid demonstrates remarkable selectivity over gamma-aminobutyric acid subtype B receptors, showing no affinity at concentrations up to 1 millimolar [3]. This selectivity is particularly significant given that the parent compound gamma-hydroxybutyric acid exhibits low affinity for gamma-aminobutyric acid subtype B receptors, which can contribute to hypothermic and sedative effects [1] [2].
Comprehensive screening against 45 different neurotargets has confirmed a 100-fold selectivity for the calcium/calmodulin-dependent protein kinase II alpha binding site over other central nervous system targets [1] [2]. This extensive selectivity profile encompasses various neurotransmitter receptors, ion channels, and other protein kinases commonly found in the central nervous system [7].
The compound shows no binding to other calcium/calmodulin-dependent protein kinase II subtypes, including beta, gamma, and delta variants, despite significant conservation of key binding residues across these isozymes [1] [2]. This subtype selectivity is achieved through the unique structural features of the alpha subunit hub domain, particularly the presence of tryptophan 403 and specific geometric constraints within the binding cavity [4] [5].
Functional studies have demonstrated that the compound does not affect physiological calcium/calmodulin-dependent protein kinase II alpha signaling processes, such as long-term potentiation, under normal conditions [1] [2]. This selectivity for pathological versus physiological states represents a significant advantage for potential therapeutic applications, as it minimizes interference with normal cellular signaling pathways [7].
The selectivity profile extends to other gamma-hydroxybutyric acid-related binding sites, with the compound showing minimal interaction with low-affinity gamma-hydroxybutyric acid binding sites while maintaining high affinity for the specific high-affinity binding sites associated with calcium/calmodulin-dependent protein kinase II alpha [8] [9].
The pharmacokinetic profile of 3-hydroxycyclopent-1-enecarboxylic acid is characterized by active transport across the blood-brain barrier, enabling effective central nervous system penetration for therapeutic applications [10] [11]. The compound demonstrates brain-penetrant properties that are essential for its neuroprotective activities in various animal models of neurological disorders [10] [11].
Blood-brain barrier penetration occurs through monocarboxylate transporter-mediated mechanisms, primarily involving monocarboxylate transporter 1 and monocarboxylate transporter 2 [10] [11]. The compound acts as a substrate for these transporters, with dissociation constants in the low-to-mid millimolar range for both transporter subtypes [10] [11].
Experimental validation of the transport mechanism has been conducted using recombinantly expressed monocarboxylate transporters in Xenopus laevis oocytes, where 3-hydroxycyclopent-1-enecarboxylic acid demonstrated inhibition of the uptake of the endogenous substrate L-lactate [10] [11]. Site-directed mutagenesis studies have confirmed that the compound binds to the endogenous substrate pocket of monocarboxylate transporters, supporting its mechanism of brain uptake [10] [11].
In vivo studies in mice have confirmed monocarboxylate transporter 1-mediated brain entry, with dose-dependent inhibition of brain penetration achieved through co-administration of the monocarboxylate transporter inhibitor AR-C141990 [10] [11]. The fifty percent inhibitory dose for this effect was determined to be 4.6 milligrams per kilogram, providing quantitative evidence for the transport mechanism [10] [11].
The compound demonstrates dose-dependent brain uptake following subcutaneous administration at 10 milligrams per kilogram, with sustained brain levels achieved for extended periods [10] [11]. Regional brain distribution studies using autoradiography have revealed widespread central nervous system penetration, with particularly high binding density in cortical and hippocampal regions [12] [9].